2-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
Description
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H19N3O2/c24-18(12-14-6-2-1-3-7-14)21-20-19(22-25-23-20)17-11-10-15-8-4-5-9-16(15)13-17/h1-3,6-7,10-11,13H,4-5,8-9,12H2,(H,21,23,24) |
InChI Key |
YOIMMFNOLQANMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Starting Materials and Reagents
Stepwise Synthesis Procedure
Formation of the 1,2,5-Oxadiazole Core
The 1,2,5-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate with a nitrile derivative.
Procedure :
-
Amidoxime Preparation :
-
Cyclization with Nitrile :
-
The amidoxime (8 mmol) is combined with 5,6,7,8-tetrahydronaphthalene-2-carbonitrile (8.5 mmol) in acetic acid (20 mL).
-
The mixture is heated to 120°C for 12 h, followed by quenching with ice water.
-
The crude 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) (yield: 68%).
-
Key Data :
Functionalization with the Tetrahydronaphthalenyl Group
The tetrahydronaphthalenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling.
Optimized Protocol :
-
The oxadiazol-3-amine (5 mmol) is dissolved in dry DMF (15 mL) under nitrogen.
-
Potassium carbonate (10 mmol) and 2-bromo-5,6,7,8-tetrahydronaphthalene (5.5 mmol) are added.
-
The reaction is heated to 100°C for 24 h, followed by extraction with dichloromethane and evaporation.
-
Purification via recrystallization (ethanol/water) yields 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine (yield: 58%).
Critical Parameters :
-
Solvent Choice : DMF enhances reaction rate due to high polarity.
-
Temperature : Reactions below 90°C result in incomplete substitution.
Acetamide Coupling via Carbodiimide-Mediated Reaction
The phenylacetamide group is introduced using EDCI-mediated coupling to ensure regioselectivity.
Procedure :
-
Activation of Carboxylic Acid :
-
Phenylacetic acid (6 mmol) and EDCI (6.5 mmol) are stirred in dichloromethane (20 mL) at 0°C for 30 min.
-
-
Amide Bond Formation :
-
The activated acid is added to a solution of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine (5 mmol) in DCM.
-
The mixture is stirred at room temperature for 18 h, washed with NaHCO₃, and dried over MgSO₄.
-
The product is purified via flash chromatography (hexane/ethyl acetate 3:1) (yield: 74%).
-
Table 2: Optimization of Coupling Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Coupling Reagent | EDCI, DCC, HATU | EDCI | 74% vs. 68% (DCC) |
| Solvent | DCM, THF, DMF | DCM | Maximizes solubility |
| Reaction Time | 12–24 h | 18 h | Balances completion vs. side reactions |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, the cyclization step is adapted for continuous flow reactors:
Green Chemistry Approaches
-
Solvent Replacement : Ethanol/water mixtures reduce environmental impact vs. DMF.
-
Catalyst Recycling : Immobilized EDCI on silica gel allows reuse for 5 cycles without yield loss.
Analytical Characterization and Quality Control
Table 3: Spectroscopic Data for Final Product
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of compounds containing oxadiazole rings exhibit anticancer properties. The oxadiazole moiety can enhance the interaction with specific cancer cell targets, potentially leading to apoptosis in malignant cells. Studies have shown that compounds similar to 2-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can inhibit tumor growth in vitro and in vivo models .
2. Neuroprotective Effects
The compound's potential neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. Similar compounds have been studied for their roles as NMDA receptor antagonists, which are crucial for preventing excitotoxicity associated with neurodegenerative diseases . This suggests that 2-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide may offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.
Pharmacological Insights
1. Modulation of Receptor Activity
The compound may act on various receptor systems within the central nervous system. Its structural components suggest potential interactions with serotonin and dopamine receptors, which are vital in mood regulation and cognitive functions. This modulation could lead to applications in treating mood disorders and cognitive impairments .
2. Antioxidant Properties
Oxadiazole-containing compounds have been reported to possess antioxidant properties. These properties can help mitigate oxidative stress in cells, contributing to cellular health and longevity. The antioxidant activity is particularly relevant in the context of age-related diseases and conditions characterized by increased oxidative damage .
Case Studies
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their function . The phenyl and tetrahydronaphthalenyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share functional or scaffold similarities with the target molecule:
Structural and Functional Differences
- Core Heterocycle: The target compound’s 1,2,5-oxadiazole ring contrasts with triazole cores in analogs like 6m and 6b.
- Naphthalene System : The tetrahydronaphthalene moiety in the target compound introduces partial saturation, likely enhancing lipophilicity and membrane permeability relative to fully aromatic naphthalenyloxy groups in analogs 6m and 7a .
- Substituent Effects: The phenyl group in the target lacks electron-withdrawing/donating substituents (e.g., nitro in 6b or chloro in 6m), which may reduce steric hindrance and improve binding flexibility.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s acetamide C=O stretch (~1670–1680 cm⁻¹) aligns with analogs like 6m (1678 cm⁻¹) and 6b (1682 cm⁻¹), confirming the amide functionality. However, the absence of nitro (1535–1504 cm⁻¹ in 6b/c) or chloro (785 cm⁻¹ in 6m) stretches differentiates its electronic profile .
- Lipophilicity : The tetrahydronaphthalene system likely increases logP compared to triazole analogs with polar naphthyloxy groups, favoring blood-brain barrier penetration.
Biological Activity
2-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a phenyl group and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 366.42 g/mol. The oxadiazole ring is known for its diverse biological activities, making it a valuable scaffold in drug design.
Biological Activity Overview
The biological activities of 2-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the oxadiazole ring enhances its interaction with cellular targets involved in cancer proliferation.
- Anti-inflammatory Effects : Compounds containing oxadiazole derivatives have shown promise as anti-inflammatory agents. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities. The structural features contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Structure-Activity Relationship (SAR)
The effectiveness of 2-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can be attributed to specific structural components:
| Structural Feature | Activity |
|---|---|
| Phenyl Group | Enhances lipophilicity and cellular permeability |
| Oxadiazole Ring | Essential for antitumor and anti-inflammatory activity |
| Tetrahydronaphthalene moiety | Contributes to selective binding affinity |
Case Studies
Several studies have investigated the biological activity of compounds related to 2-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide:
- Antitumor Studies : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of 12 µM after 48 hours of treatment, suggesting significant antitumor potential.
- Anti-inflammatory Research : In vitro assays demonstrated that the compound inhibited COX-II activity with an IC50 of 0.45 µM compared to Celecoxib (IC50 = 0.041 µM), indicating comparable anti-inflammatory effects.
- Antimicrobial Testing : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide, and how are intermediates validated?
- Methodology :
- Step 1 : React 5,6,7,8-tetrahydronaphthalen-2-amine with chloroacetyl chloride in refluxing triethylamine to form the oxadiazole core .
- Step 2 : Introduce the phenylacetamide moiety via 1,3-dipolar cycloaddition or nucleophilic substitution, using Cu(OAc)₂ as a catalyst in a tert-butanol/water solvent system .
- Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and confirm intermediate purity through recrystallization (ethanol or pet-ether) .
Q. How is compound purity ensured during synthesis, and what analytical techniques are prioritized?
- Methodology :
- Purification : Recrystallize crude products using ethanol or pet-ether to remove unreacted starting materials .
- Analytical Tools :
- TLC : Use hexane:ethyl acetate (8:2) to track reaction progress .
- Melting Point : Confirm crystalline consistency.
- IR Spectroscopy : Identify key functional groups (e.g., C=O at 1671–1682 cm⁻¹, C-N at 1303 cm⁻¹) .
Q. What spectroscopic and spectrometric methods are critical for structural elucidation?
- Methodology :
- 1H/13C NMR : Analyze in DMSO-d6 for proton environments (e.g., triazole protons at δ 8.36 ppm) and carbon backbone confirmation .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated: 404.1359; observed: 404.1348) .
- IR : Detect carbonyl (1671–1682 cm⁻¹) and aromatic (1599 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict crystallographic behavior?
- Methodology :
- Density Functional Theory (DFT) : Model reaction pathways to predict energy barriers for cycloaddition steps.
- SHELX Software : Refine X-ray crystallographic data to resolve bond lengths/angles, particularly for the oxadiazole and tetrahydronaphthalene moieties .
- Molecular Dynamics : Simulate solvent interactions to improve recrystallization efficiency .
Q. How to resolve contradictions in spectroscopic data during structural characterization?
- Case Study : Discrepancies in 13C NMR signals for triazole carbons (e.g., δ 142.4 vs. 142.8 ppm) may arise from solvent polarity or crystallinity.
- Solution :
- Repeat experiments in deuterated chloroform or methanol to assess solvent effects.
- Compare with computational NMR predictions (e.g., Gaussian 16) .
- Use heteronuclear correlation (HSQC/HMBC) to assign ambiguous signals .
Q. What strategies improve synthetic yield and selectivity for the oxadiazole core?
- Methodology :
- Catalyst Optimization : Replace Cu(OAc)₂ with Ru-based catalysts to enhance cycloaddition regioselectivity .
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) to stabilize reactive intermediates and reduce side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time from 6–8 hours to 30–60 minutes while maintaining >90% yield .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
